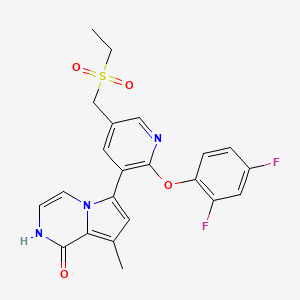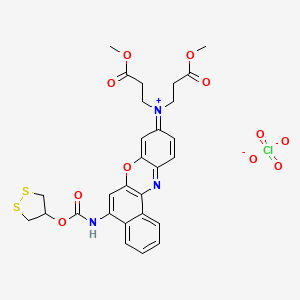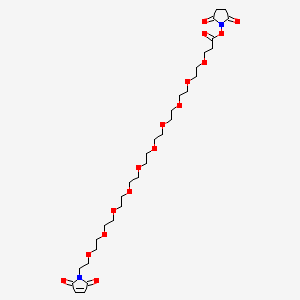
Mal-PEG10-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG10-NHS ester is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group, which facilitate the conjugation of proteins and other molecules. This compound is widely used in bioconjugation and drug development due to its ability to form stable amide bonds with primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG10-NHS ester involves the reaction of a PEG chain with maleimide and NHS ester groups. The process typically includes the following steps:
Activation of PEG Chain: The PEG chain is activated by reacting it with a suitable activating agent such as N,N’-disuccinimidyl carbonate (DSC) to introduce NHS ester groups.
Conjugation with Maleimide: The activated PEG chain is then reacted with maleimide under mild conditions to form the final product, this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using DSC or similar agents.
Controlled Reaction Conditions: The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high yield and purity.
Purification: The final product is purified using techniques like chromatography to remove any impurities
Chemical Reactions Analysis
Types of Reactions: Mal-PEG10-NHS ester primarily undergoes substitution reactions due to the presence of reactive NHS ester and maleimide groups. These reactions include:
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions:
Primary Amines: React with NHS ester groups in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at a pH where the amine is deprotonated.
Thiols: React with maleimide groups under mild conditions, typically at neutral pH.
Major Products:
Amide Conjugates: Formed from the reaction with primary amines.
Thioether Conjugates: Formed from the reaction with thiols.
Scientific Research Applications
Mal-PEG10-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade target proteins.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for various biological studies.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Used in the production of bioconjugates for diagnostic and therapeutic applications .
Mechanism of Action
Mal-PEG10-NHS ester exerts its effects through the formation of stable covalent bonds with target molecules. The NHS ester group reacts with primary amines to form amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions enable the conjugation of various biomolecules, facilitating their use in targeted therapies and diagnostic applications .
Comparison with Similar Compounds
Mal-PEG10-NHS ester is unique due to its dual functional groups, which allow for versatile conjugation reactions. Similar compounds include:
Mal-PEG1-NHS ester: Contains a shorter PEG chain, resulting in different solubility and reactivity properties.
Mal-PEG5-NHS ester: Has a medium-length PEG chain, offering a balance between solubility and reactivity.
Mal-PEG20-NHS ester: Features a longer PEG chain, providing higher solubility but potentially lower reactivity .
This compound stands out due to its optimal PEG chain length, which offers a good balance between solubility and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50N2O16/c34-27-1-2-28(35)32(27)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-31(38)49-33-29(36)3-4-30(33)37/h1-2H,3-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRMTBLJFSRLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O16 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
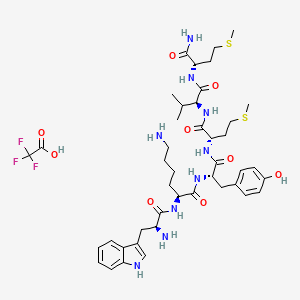
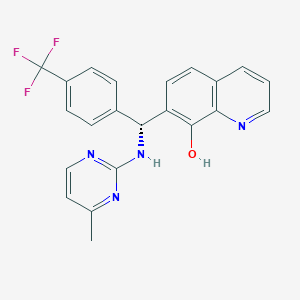
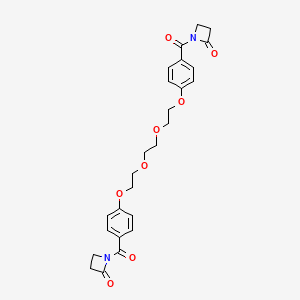
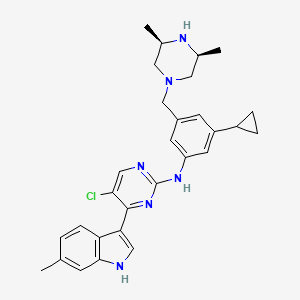
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B8210141.png)
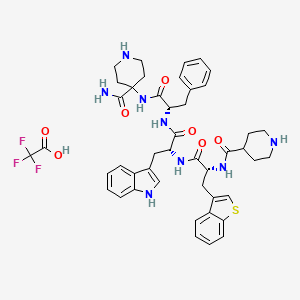
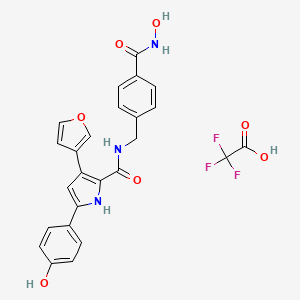
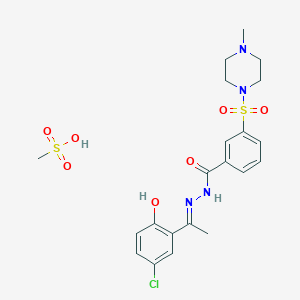
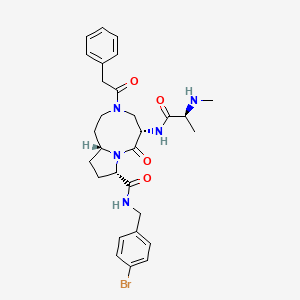
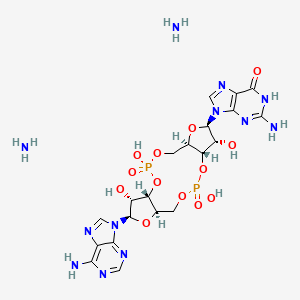
![(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B8210210.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B8210217.png)
